N'-(2,3-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
N'-(2,3-Dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic organic compound characterized by a 1,3-thiazole core substituted with methyl and 3-methylphenyl groups at positions 2 and 4, respectively. The thiazole ring is linked via an ethyl spacer to an ethanediamide group, which is further substituted with a 2,3-dimethylphenyl moiety.
The compound’s synthesis likely involves multi-step reactions, including (1) formation of the 1,3-thiazole ring via cyclization of thiourea derivatives or coupling of thioamide intermediates, and (2) amidation/alkylation steps to introduce the ethanediamide and aromatic substituents.
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-14-7-5-9-18(13-14)23-25-17(4)20(29-23)11-12-24-21(27)22(28)26-19-10-6-8-15(2)16(19)3/h5-10,13H,11-12H2,1-4H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFJCTCPIYUROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the ethanediamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Molecular Properties
- Molecular Formula : C21H20N4O4S
- Molecular Weight : 424.5 g/mol
- IUPAC Name : N'-(2,3-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide
Structural Features
The compound features a thiazole ring and multiple methyl groups, which contribute to its unique reactivity and biological activity.
| Property | Value |
|---|---|
| LogP | 4.7018 |
| Polar Surface Area | 58.167 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its structural components can be modified to create derivatives with enhanced properties or activities.
Biology
Research has indicated potential biological activities of this compound, particularly:
- Antimicrobial Properties : Studies have shown that thiazole derivatives exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Compounds similar to this one have demonstrated significant inhibition of cancer cell growth by targeting specific enzymes involved in tumor metabolism.
Medicine
Due to its unique structure and reactivity, the compound is being explored as a potential therapeutic agent. Its interactions with biological targets may lead to the development of new treatments for diseases such as cancer.
Industry
In industrial applications, this compound can be utilized in developing new materials with specific properties. Its unique chemical structure allows for the formulation of advanced polymers and coatings that meet particular performance criteria.
In Vitro Studies
Research on related thiazole compounds has demonstrated their ability to inhibit cell growth in various cancer cell lines:
- A study indicated that certain thiazole derivatives could induce apoptosis in breast cancer cells.
In Vivo Studies
Animal studies have shown promising results:
- Similar thiazole derivatives led to reduced tumor sizes and improved survival rates compared to control groups.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide | Thiazole and methyl substitutions | Anticancer activity |
| 3,4-Dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide | Sulfonamide group with thiazole | Antibacterial and anticancer effects |
Potential Targets
The compound may influence multiple biochemical pathways by binding to specific enzymes or receptors involved in cellular processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties are still being studied. Factors such as molecular size and polarity will influence its pharmacokinetic profile.
Mechanism of Action
The mechanism of action of N’-(2,3-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of N-substituted thiazole-amides. Key structural analogues and their distinguishing features include:
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s 2,3-dimethylphenyl and 3-methylphenyl groups likely enhance membrane permeability compared to polar derivatives like the dichlorophenyl analogue in .
- Bioactivity : Thiazole-amides in and exhibit antimicrobial or enzyme-inhibitory properties; the target compound’s ethanediamide bridge may confer unique binding modes to proteins or nucleic acids .
- Solubility : The absence of ionizable groups (e.g., sulfonamide in ) suggests lower aqueous solubility, necessitating formulation strategies .
Crystallographic and Conformational Analysis
- The dihedral angle between the thiazole and aromatic rings in the target compound is expected to influence molecular packing and intermolecular interactions. For comparison, the dichlorophenyl-thiazole derivative in exhibits a 61.8° twist between rings, affecting crystal stability .
Biological Activity
N'-(2,3-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a complex organic compound notable for its unique structural features, including a thiazole ring and several methyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula of this compound is with a molecular weight of 409.53 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach starts with the formation of the thiazole ring, followed by the introduction of the ethanediamide moiety. Specific catalysts and solvents are employed to optimize yield and purity during the synthesis process.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives demonstrate activity against various bacterial strains, suggesting that this compound may also possess similar effects.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Thiazole-containing compounds have been linked to cytotoxic effects in cancer cell lines. For example, in a study evaluating different thiazole derivatives, certain analogs exhibited IC50 values lower than established chemotherapeutic agents like doxorubicin.
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The presence of electron-donating groups (like methyl) on the phenyl ring can enhance its interaction with biological targets, potentially increasing its efficacy against cancer cells .
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Case Study on Lung Cancer Treatment : A series of thiazole derivatives were tested in vitro against A549 cells. The study found that compounds similar to this compound exhibited significant cytotoxicity compared to standard treatments .
- Antimicrobial Screening : In a comparative study involving various thiazole derivatives against common pathogens, this compound was highlighted for its broad-spectrum antimicrobial activity .
Q & A
Basic Research Question
- 1H/13C NMR :
- IR Spectroscopy : Strong C=O stretches at 1650–1700 cm⁻¹ (amide bonds) and C-S stretches at 650–750 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₂₄H₂₆N₄O₂S), with fragmentation patterns indicating thiazole and ethanediamide cleavage .
How can researchers resolve contradictions in reported biological activities of similar thiazole-containing ethanediamides?
Advanced Research Question
Contradictions often arise from assay variability, purity, or structural nuances. Strategies include:
- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, concentration ranges).
- Purity Validation : Use HPLC (>95% purity) to exclude impurities affecting activity .
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the thiazole ring enhance anti-inflammatory activity) .
What strategies optimize the synthesis of the thiazole ring segment to enhance overall yield?
Advanced Research Question
- Design of Experiments (DoE) : Systematically vary factors like temperature (80–120°C), solvent (acetonitrile vs. DMF), and catalyst loading (0.1–1.0 eq iodine) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving cyclization efficiency .
- In Situ Monitoring : Use TLC or FTIR to track intermediate formation and minimize side reactions .
What in silico methods predict the binding affinity of this compound towards potential therapeutic targets?
Advanced Research Question
- Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) by analyzing hydrogen bonding and hydrophobic contacts with the thiazole and ethanediamide moieties .
- QSAR Models : Correlate substituent electronegativity or steric bulk with activity trends (e.g., methyl groups on phenyl rings enhance membrane permeability) .
How do substituents on the phenyl and thiazole rings affect physicochemical properties and reactivity?
Advanced Research Question
- Electron-Donating Groups (e.g., -CH₃) : Increase lipophilicity (logP) and metabolic stability but may reduce solubility .
- Steric Effects : Bulky substituents on the thiazole 2-position hinder nucleophilic attacks during coupling, requiring higher reaction temperatures .
- Reactivity : Thiazole sulfur participates in redox reactions (e.g., oxidation to sulfoxides under H₂O₂), altering biological activity .
What are common side reactions during ethanediamide coupling, and how can they be minimized?
Advanced Research Question
- Side Reactions :
- Mitigation :
How should researchers design experiments to elucidate metabolic stability in preclinical models?
Advanced Research Question
- In Vitro Models : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- Metabolite ID : Use high-resolution MS/MS to detect hydroxylation or demethylation products.
- Kinetic Analysis : Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) to compare with known drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
